molecular formula C10H10O2 B2619228 2-Acetyl-4-methylbenzaldehyde CAS No. 915085-73-3

2-Acetyl-4-methylbenzaldehyde

Cat. No.: B2619228
CAS No.: 915085-73-3
M. Wt: 162.188
InChI Key: OTODHJFFVDLTTB-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylbenzaldehyde is a chemical compound with the CAS Number 915085-73-3 . It has a molecular weight of 162.19 . The compound is typically stored at -10 degrees Celsius and has a physical form of oil .


Molecular Structure Analysis

The IUPAC name for this compound is the same, and its InChI code is 1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

The search results suggest that 2- and 4-MB products form via aromatization of 2,4,6-octatrienal and of highly reactive acyclic intermediate(s) formed via self-addition of 2-butenal . The exact positions at which C−C bonds form between C4 co-reactants to create 4-MB products were investigated by using reactant mixtures containing combinations of 2-butenal, 2-butenol, and 3-methyl-2-butenal as model reactants .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is stored at -10 degrees Celsius and has a physical form of oil .

Scientific Research Applications

Synthesis and Chemical Applications

2-Acetyl-4-methylbenzaldehyde, a variant of methylbenzaldehydes, is significant in various synthetic and chemical applications. A study highlighted its relevance in the self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, noting its role as a precursor for phthalic anhydride and terephthalic acid during ethanol upgrading reactions on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016). Another research demonstrated the acetalization of 2-methylbenzaldehyde with methanol, using an acid catalyst, to explore the pathway of the intermediate reaction mechanism for producing 2-methylbenzaldehyde acetal product (Yusuf & Nasution, 2022).

Catalysis and Reaction Mechanisms

This compound has been employed in catalysis and reaction mechanism studies. For instance, a method for the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene via a C(sp(3))-H activation process was developed, using acetohydrazone as a transient directing group (Ma, Lei, & Hu, 2016). Additionally, the utilization of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes in pure water, producing high yields of products like 4-methylbenzaldehyde, has been reported (Wu et al., 2016).

Photophysical and Photochemical Studies

The photophysical and photochemical properties of this compound derivatives have been a subject of research as well. One study investigated the effects of 4-oxy and 4,5-dioxy substituents on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (Charlton & Koh, 1988).

Applications in Material Science

In material science, this compound has been used in the synthesis of novel materials. For example, a study focused on synthesizing a novel methyl furan-based chalcone material for potential nonlinear optical applications using a mixture that includes 2-acetyl furan (Satheeshchandra et al., 2020).

Antibacterial Activity and Pharmaceutical Applications

This compound and its derivatives have also been investigated for their antibacterial properties. Research on the synthesis of 4-hydroxy-2-methylchalcone from 4-hidroksi-2-metilbenzaldehida and its antibacterial activity test against Escherichia coli and Staphylococcus aureus was conducted (Ismiyarto et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), H227. It has acute toxicity through inhalation (Category 4), H332, and can cause skin irritation (Category 2), H315, and eye irritation (Category 2A), H319 . It may also cause reproductive toxicity (Category 1B), H360, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Mechanism of Action

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it can be inferred that the primary targets of 2-Acetyl-4-methylbenzaldehyde could be hydroxylamine or hydrazine.

Mode of Action

The mode of action of this compound involves its interaction with its targets, hydroxylamine or hydrazine The oxygen in these compounds acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Based on its mode of action, it can be inferred that it may be involved in the formation of oximes and hydrazones . These compounds can have various downstream effects, depending on their specific structures and the biological context in which they are formed.

Result of Action

Given its potential to form oximes and hydrazones , it can be inferred that it may have various effects depending on the specific context of its use.

Properties

IUPAC Name

2-acetyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTODHJFFVDLTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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